molecular formula C18H16ClN3O5 B2904832 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid CAS No. 1259130-85-2

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid

Cat. No.: B2904832
CAS No.: 1259130-85-2
M. Wt: 389.79
InChI Key: FYNUDWRBKMWZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including “this compound”, can be established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific substituents present in the molecule. The synthesized derivatives can be subjected to various chemical reactions to assess their reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .

Scientific Research Applications

Synthesis and Characterization

A novel method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed, which does not require any catalyst or activation, offering an efficient approach for the creation of such compounds (Ramazani & Rezaei, 2010). This process represents an innovative step in the chemical synthesis of complex molecules, potentially including 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid.

Anticancer and Antimicrobial Activities

Research has discovered novel apoptosis inducers with potential anticancer properties. Specifically, certain 1,2,4-oxadiazole derivatives have shown activity against breast and colorectal cancer cell lines, indicating their promise as anticancer agents (Zhang et al., 2005). Additionally, some new heterocyclic 1,3,4-oxadiazoles with antibacterial activity have been synthesized, highlighting their potential use in fighting bacterial infections (Ghattas et al., 1982).

Optical and Electronic Properties

The synthesis and optical properties of novel 1,3,4-oxadiazole derivatives containing an imidazole unit have been explored, providing insights into their potential application in materials science, particularly in the development of new photoluminescent materials (Yan, Pan, & Song, 2010). This research could inform the development of electronic or photonic devices based on compounds like this compound.

Mechanism of Action

Future Directions

1,3,4-Oxadiazole derivatives, including “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid”, have shown promising potential as antibacterial agents . Future research could focus on further exploring their biological activities and optimizing their properties for potential therapeutic applications .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O.C2H2O4/c17-13-8-6-12(7-9-13)15-19-16(21-20-15)14(18)10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-9,14H,10,18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNUDWRBKMWZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=C(C=C3)Cl)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.